

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl chemical properties

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl

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An In-Depth Technical Guide to **3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl**: Properties, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and synthetic chemistry sectors. Possessing both a nucleophilic piperidine moiety and an electrophilic boronic acid group, it serves as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. Its hydrochloride salt form generally confers improved stability and handling characteristics compared to the free base. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its core application in Suzuki-Miyaura coupling, and essential safety protocols. The insights herein are tailored for researchers, medicinal chemists, and process development scientists who leverage advanced chemical intermediates for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Core Chemical Identity and Physicochemical Properties

The unique reactivity of this molecule stems from the spatial and electronic relationship between the boronic acid group at the meta-position and the basic piperidinylmethyl

substituent. This arrangement influences its solubility, stability, and performance in catalytic cycles.

Nomenclature and Structural Identifiers

A clear identification is critical for regulatory and experimental consistency. The compound is cataloged under several identifiers across major chemical databases.

Parameter	Value	Source(s)
IUPAC Name	3-(1-piperidinylmethyl)phenylboronic acid hydrochloride	[1]
CAS Number	1072946-21-4	[1][2][3]
Molecular Formula	C ₁₂ H ₁₉ BClNO ₂	[3]
Molecular Weight	255.55 g/mol	[3][4]
InChI Key	CYTHVUIHUCIBNP-UHFFFAOYSA-N	[1]
Appearance	Solid	[5]

Structural Representation

The molecule's three-dimensional structure and the presence of the boronic acid functional group are central to its utility in cross-coupling chemistry.

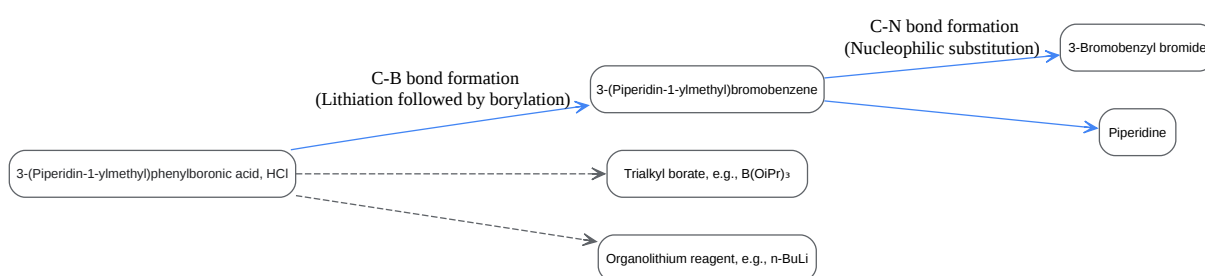
Figure 1: Chemical structure of **3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl**.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a plausible and scalable pathway can be designed based on established organometallic and amine chemistry principles. The strategy involves the formation of the piperidinylmethyl-aryl bond followed by the introduction of the boronic acid moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the molecule into commercially available starting materials. The primary disconnections are at the C-B bond and the C-N bond of the benzylic position. A practical approach involves installing the piperidinylmethyl group first, as the boronic acid is sensitive to many reaction conditions.



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Figure 2: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is an illustrative example based on common laboratory procedures.[6] Yields and reaction conditions require optimization for large-scale synthesis.

Step 1: Synthesis of 1-((3-bromophenyl)methyl)piperidine

- To a stirred solution of piperidine (1.2 equivalents) in a suitable aprotic solvent (e.g., Tetrahydrofuran) at 0 °C, add 3-bromobenzyl bromide (1.0 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction with water and extract the product with ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield the intermediate.

Step 2: Synthesis of **3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl**

- Dissolve 1-((3-bromophenyl)methyl)piperidine (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
- Add n-Butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete lithium-halogen exchange.
- To this organolithium intermediate, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.
- After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl) until the pH is acidic (~2-3). This step hydrolyzes the borate ester and forms the hydrochloride salt.
- Extract the aqueous layer with an appropriate solvent (e.g., dichloromethane) to remove organic impurities.
- The aqueous layer containing the product can be concentrated or used to precipitate the product by adjusting solvent polarity.
- Filter the resulting solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Chemical Reactivity and Key Applications

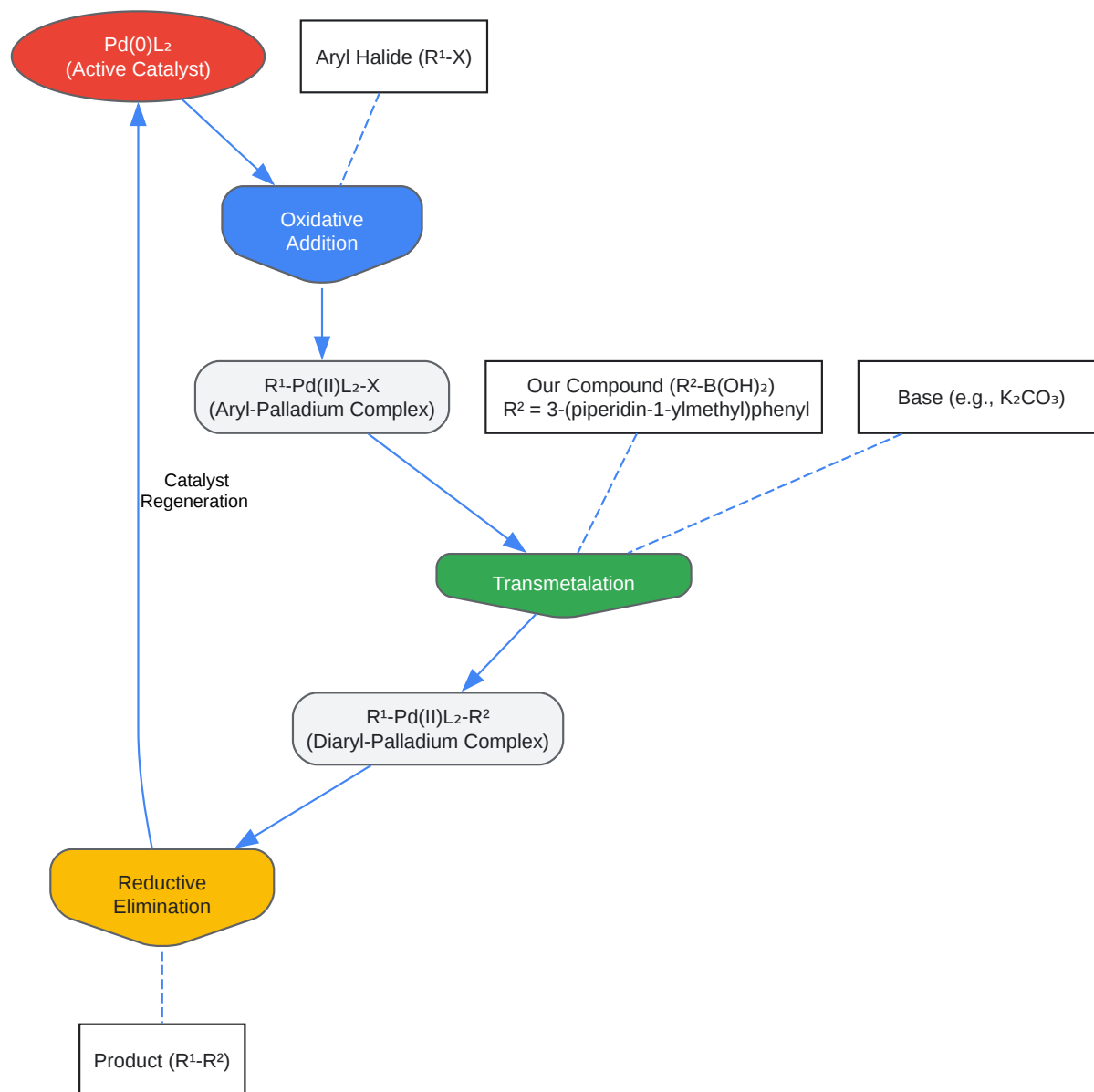
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in pharmaceutical development.^{[7][8]}

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like our title molecule) and an organohalide or triflate. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.^{[9][10]} The piperidine moiety in the title compound is generally stable under these conditions, making it an excellent scaffold for building molecular complexity.

Role as a Coupling Partner in the Catalytic Cycle

The boronic acid enters the catalytic cycle during the transmetalation step, transferring its organic group (the 3-(piperidin-1-ylmethyl)phenyl moiety) to the palladium center.



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Figure 3: The Suzuki-Miyaura catalytic cycle featuring the boronic acid.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for coupling the title compound with a generic aryl bromide.

- **Catalyst Preparation:** In a reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv.), **3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl** (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/ H_2O , Toluene/ H_2O).
- **Reaction Execution:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates consumption of the limiting reagent.
- **Work-up:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.

Significance in Medicinal Chemistry

Both the piperidine ring and the boronic acid group are privileged structures in drug design.

- **Piperidines:** This saturated heterocycle is found in numerous FDA-approved drugs, acting as a rigid scaffold that can orient substituents in a defined 3D space to optimize binding with biological targets.^[11] Examples include drugs for cancer (Niraparib) and neuropsychiatric disorders (Preclamol).^{[11][12]}
- **Boronic Acids:** Initially seen as potentially toxic, boronic acids are now recognized for their unique ability to form reversible covalent bonds with serine proteases and other enzyme active sites.^{[6][13]} This has led to successful drugs like the proteasome inhibitor Bortezomib for treating multiple myeloma.^[13]

The combination of these two motifs in a single building block allows for the efficient synthesis of novel compounds with high potential for biological activity.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.

Hazard Identification

Based on data for structurally similar aminophenylboronic acid hydrochlorides, the following hazards are anticipated.[\[14\]](#)[\[15\]](#)

Hazard Class	Classification	GHS Pictogram
Acute Toxicity, Oral	Category 4: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	Category 2: Causes skin irritation	GHS07 (Exclamation Mark)
Serious Eye Damage	Category 1: Causes serious eye damage	GHS05 (Corrosion)
STOT Single Exposure	Category 3: May cause respiratory irritation	GHS07 (Exclamation Mark)

Recommended Handling Procedures

Adherence to good laboratory practice is essential.[\[16\]](#)[\[17\]](#)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid generating dust.[\[16\]](#) Do not breathe dust or vapors.[\[16\]](#) Avoid contact with skin, eyes, and clothing.[\[17\]](#) Wash hands thoroughly after handling.[\[17\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[17\]](#)

- Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [\[18\]](#)
- Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician. [\[17\]](#)

Storage and Stability

To ensure long-term viability, the following storage conditions are recommended.

- Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. [\[16\]](#)[\[17\]](#)
- Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.
- Stability: The product is generally stable under normal handling and storage conditions. [\[16\]](#)
The hydrochloride salt form provides protection against premature dehydration or trimerization (boroxine formation) of the boronic acid group.

Conclusion

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a high-value chemical intermediate strategically designed for modern organic synthesis. Its pre-installed piperidine scaffold combined with the versatile boronic acid handle makes it an efficient tool for introducing this important heterocyclic motif into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery and development, this compound offers a streamlined pathway to novel biaryl structures with significant therapeutic potential, reducing synthetic steps and enabling rapid library generation. Proper understanding of its properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.

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References

- 1. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 2. eMolecules 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 3. 3-(Piperidin-1-ylMethyl)phenylboronic acid, HCl | 1072946-21-4 [m.chemicalbook.com]
- 4. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride - CAS:1301198-10-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-(piperidin-1-ylmethyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BCINO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BCINO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
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